molecular formula C20H10Cl2F2N2O B2956722 6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one CAS No. 339009-77-7

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one

Cat. No.: B2956722
CAS No.: 339009-77-7
M. Wt: 403.21
InChI Key: FSCIBGKKXPUNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one is a synthetic small molecule based on the phthalazine heterocyclic scaffold, intended for research and development purposes. Phthalazine derivatives are a privileged structure in medicinal chemistry, known for their diverse biological activities and significant research value . This compound features a 1-phthalazinone core that is disubstituted with chlorine atoms at the 6 and 7 positions, which is a modification known to influence electronic properties and receptor binding. Furthermore, it is decorated with 4-fluorophenyl groups, a common pharmacophore that can enhance metabolic stability and binding affinity in drug discovery . Researchers can investigate this compound as a potential precursor or lead molecule for developing therapeutics in several areas. Phthalazine-1-one derivatives have demonstrated notable pharmacological activities, including serving as potent inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) for oncology research, as well as showing potential as antihypertensive, anti-inflammatory, and antidiabetic agents . The specific substitution pattern on this compound suggests it may be of particular interest for screening against these and other biological targets. Its structural features make it a valuable candidate for exploring structure-activity relationships (SAR) in the design of novel kinase inhibitors or other bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F2N2O/c21-17-9-15-16(10-18(17)22)20(27)26(14-7-5-13(24)6-8-14)25-19(15)11-1-3-12(23)4-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCIBGKKXPUNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one typically involves the reaction of 6,7-dichlorophthalazin-1-one with 4-fluorobenzene derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one C₂₀H₁₀Cl₂F₂N₂O 419.21 2,4-bis(4-fluorophenyl); 6,7-dichloro
CAS 161716-24-1 C₂₁H₁₀Cl₃F₃N₂O₂ 485.67 4-(4-chlorophenyl); 2-[4-(trifluoromethoxy)phenyl]; 6,7-dichloro
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline C₁₅H₁₀ClFN₂ 280.71 Quinazoline core; 2-methyl; 4-(2-fluorophenyl); 6-chloro

Heterocyclic Derivatives with Fluorophenyl Groups

  • 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS 119401-13-7): A quinazoline derivative with a 2-fluorophenyl group.
  • 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one: A benzodiazepine derivative with a fluorine substituent. Benzodiazepines are known for central nervous system activity, suggesting divergent biological targets compared to phthalazinones .

Fluorophenyl-Containing Bioactive Molecules

Compounds like SB 239063 (trans-4-[4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazole-1-yl]cyclohexanol) and U0126 (1,4-diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene) highlight the role of fluorophenyl groups in enhancing metabolic stability and binding specificity. Fluorine’s high electronegativity and small atomic radius improve membrane permeability and reduce off-target interactions, a property shared by the target compound .

Physicochemical Properties

  • Solubility : The target compound’s dichloro and bis-fluorophenyl substituents increase lipophilicity (logP ~4.5 estimated) compared to 4-methylphthalazin-1-one (logP ~1.8), which lacks halogen substituents .
  • HPLC methods using Chiralpak columns (e.g., AS-H) are applicable for characterizing such compounds .

Biological Activity

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one (CAS No. 339009-77-7) is a synthetic compound with the molecular formula C20H10Cl2F2N2OC_{20}H_{10}Cl_2F_2N_2O and a molecular weight of approximately 403.21 g/mol. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and transcription. Inhibition of Topo II can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : In cell line assays, this compound demonstrated significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma) . The compound induced apoptosis and cell cycle arrest, particularly at the G2/M phase.
  • Comparative Efficacy : When compared to established chemotherapeutics like doxorubicin, this compound exhibited comparable or enhanced cytotoxicity against certain cancer cell lines .

Antimicrobial Activity

Research also suggests that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. The exact mechanism of action in this context may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Case Studies

  • Anticancer Activity : A study referenced in the literature highlighted that derivatives of phthalazinone compounds showed promising results in inhibiting Topo II activity and inducing apoptosis in cancer cells. The study emphasized the structural similarities between these compounds and naturally occurring flavonoids known for their anticancer properties .
  • Microbial Inhibition : Another investigation assessed the antibacterial activity of phthalazinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenyl groups significantly influenced antimicrobial efficacy.

Data Table: Biological Activity Summary

Activity Cell Line/Organism Effect Reference
AnticancerHeLaInduces apoptosis
AnticancerA2780Cell cycle arrest at G2/M phase
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.